Chemical structure and physical properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine
Chemical structure and physical properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and Related Quinoxaline Scaffolds
Abstract
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive examination of the chemical structure and predicted physical properties of a specific derivative, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Given the limited specific experimental data for this precise molecule in public literature, this document leverages established principles and data from closely related quinoxaline analogs to construct a scientifically grounded profile. We will explore its molecular identity, anticipated physicochemical and spectroscopic characteristics, a plausible synthetic strategy, and its potential therapeutic relevance. This guide is intended to serve as a robust resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of novel quinoxaline-based compounds.
Introduction: The Quinoxaline Scaffold in Drug Discovery
Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable diversity of biological functions.[3][4] These compounds are integral to numerous marketed drugs and clinical candidates.[1] The inherent chemical properties of the quinoxaline ring system allow for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] As a result, derivatives have been developed that exhibit potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and kinase-inhibiting activities.[6][7][8][9] Their mechanisms of action are often multifaceted, ranging from the inhibition of critical enzymes like protein kinases and topoisomerases to direct interaction with nucleic acids.[2][6] This versatility ensures that quinoxaline chemistry remains a vibrant and highly productive field for medicinal chemists.
Molecular Structure and Chemical Identity
The title compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, possesses a unique combination of structural features that are expected to dictate its chemical behavior and biological activity.
Key Structural Features:
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Quinoxaline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation.
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Exocyclic Methylidene Group: The C=CH₂ group at the 2-position introduces a reactive site and influences the planarity and electronic distribution of the molecule.
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N-Methyl and C-Methyl Groups: These groups at positions 1 and 3 enhance lipophilicity and can provide steric hindrance, influencing molecular interactions.
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5-Amino Group: As a primary aromatic amine, this group is a key functional handle. It is expected to act as a hydrogen bond donor and a basic center, significantly impacting solubility and potential interactions with biological targets.[10]
Chemical Identifiers:
While specific experimental data for the 5-amino isomer is sparse, identifiers for the closely related 6-amino isomer and the core structure can be established.
| Identifier | Value | Source |
| IUPAC Name | 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine | - |
| Molecular Formula | C₁₁H₁₃N₃ | [11] |
| Molecular Weight | 187.24 g/mol | [11] |
| CAS Number | 60639-49-8 (for 6-amino isomer) | [11] |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)N)N(C1=C)C | (Predicted for 5-amino isomer) |
| InChI Key | PJJJHNUNMLTYKL-UHFFFAOYSA-N (for 6-amino isomer) | [11] |
Predicted Physicochemical Properties
The physical properties of the title compound are inferred from its structure and data available for analogous quinoxaline derivatives.[11][12]
| Property | Predicted/Inferred Value | Rationale/Reference |
| Appearance | Crystalline solid | Typical state for quinoxaline derivatives.[11][12] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, Chloroform) | The predominantly hydrocarbon structure suggests solubility in organic media.[11] |
| pKa | Weakly basic | The presence of nitrogen atoms, particularly the exocyclic amine, confers basic properties.[10][12] |
| Melting Point | Not determined; expected to be >100 °C | Varies widely based on substitution and crystal packing. |
| Boiling Point | Not determined; expected to be >200 °C | Quinoxaline itself has a boiling point of 220-223 °C.[12] |
Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for the structural elucidation and confirmation of novel compounds. The following are the expected spectroscopic characteristics for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include distinct singlets for the two methyl groups (N-CH₃ and C-CH₃), two singlets for the non-equivalent protons of the exocyclic methylidene group (=CH₂), and a characteristic set of signals (doublets and triplets) for the three protons on the aminophenyl ring. The NH₂ protons of the amine group would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule, including the characteristic downfield signals for the aromatic and imine carbons and upfield signals for the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key frequencies would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations in the fingerprint region (1500-1650 cm⁻¹).[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass for the molecular ion [M]⁺ at m/z ≈ 187.24. The fragmentation pattern is expected to show the loss of HCN, a characteristic feature of the quinoxaline ring system.[14]
-
UV-Visible Spectroscopy: The compound is expected to exhibit strong absorption bands in the UV-visible region, arising from π→π* and n→π* electronic transitions within the conjugated aromatic system.[12]
Proposed Synthesis and Reactivity
A robust and common strategy for synthesizing quinoxaline derivatives is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][14] A plausible synthetic route for the title compound would involve a multi-step process starting from a commercially available nitroaniline.
Caption: Proposed synthetic workflow for the target quinoxaline derivative.
General Experimental Protocol for Synthesis:
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Protection: The amino group of a suitable starting material, such as 4-nitro-1,2-phenylenediamine, is protected to prevent side reactions.
-
Cyclocondensation: The resulting protected diamine is reacted with a 1,2-dicarbonyl compound (e.g., pyruvaldehyde) in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours.[13]
-
Functionalization: The formed quinoxaline core undergoes N-methylation and subsequent reactions to introduce the methylidene group.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final 5-amino product.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield the pure compound.
Potential Biological and Therapeutic Applications
While the specific biological activity of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine has not been reported, the quinoxaline class exhibits a wide range of therapeutic actions.[1][8][9] Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2]
Caption: Mechanism of action for quinoxaline-based kinase inhibitors.
The 5-amino group on the title compound could serve as a critical pharmacophore, forming hydrogen bonds within the ATP-binding pocket of a target kinase, thereby enhancing inhibitory potency and selectivity. Therefore, it is a promising candidate for screening in anticancer and antimicrobial assays.
Standardized Protocols for Characterization
To ensure scientific rigor, the characterization of any novel compound must follow validated protocols.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra with a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.[13]
-
-
Data Processing: Process the raw data (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication) and reference the chemical shifts to the residual solvent peak.[13]
Mass Spectrometry
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) high-resolution mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion and Future Outlook
1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine represents an intriguing yet underexplored member of the pharmacologically significant quinoxaline family. Based on the extensive research into related structures, this compound is predicted to be a synthetically accessible crystalline solid with distinct spectroscopic properties. Its structural features, particularly the 5-amino group, mark it as a promising candidate for evaluation in drug discovery programs, especially in oncology and infectious diseases. The next logical steps for the scientific community are the definitive synthesis, full experimental characterization, and comprehensive biological screening of this compound to validate its therapeutic potential.
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